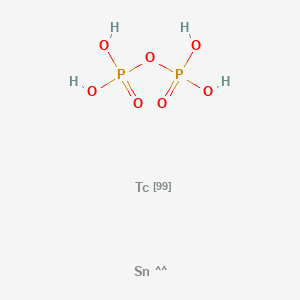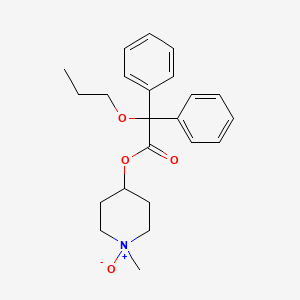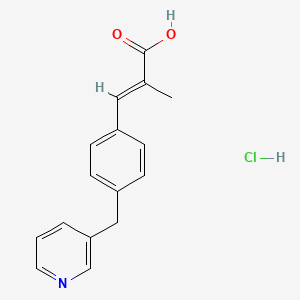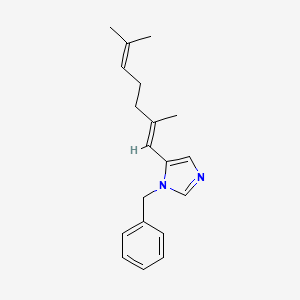![molecular formula C17H24Cl2N2O8 B1234158 1,4-bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane;(Z)-4-hydroxy-4-oxobut-2-enoate CAS No. 73387-70-9](/img/structure/B1234158.png)
1,4-bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane;(Z)-4-hydroxy-4-oxobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane;(Z)-4-hydroxy-4-oxobut-2-enoate is a compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique bicyclic structure and the presence of chloroethyl groups, which contribute to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane involves the reaction of 1,4-diazabicyclo[2.2.1]heptane with 2-chloroethyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product . The reaction is carried out at room temperature, and the product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale reactors and continuous flow systems could be employed to ensure consistent production of high-quality material .
Chemical Reactions Analysis
Types of Reactions
1,4-bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Alkylation: The compound can act as an alkylating agent, transferring its chloroethyl groups to other molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction . The reactions are typically carried out under mild conditions, with careful control of temperature and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
1,4-bis(2-chloroethyl)-1,4-diazoniabicyclo[22
Mechanism of Action
The mechanism of action of 1,4-bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane involves its ability to alkylate DNA. The chloroethyl groups react with the nucleophilic sites on DNA, forming covalent bonds and leading to cross-linking of the DNA strands . This cross-linking disrupts DNA replication and transcription, ultimately inhibiting cell growth and inducing cell death. The compound’s specificity for guanine residues in DNA contributes to its effectiveness as an antitumor agent .
Comparison with Similar Compounds
Similar Compounds
Nitrogen Mustard: Another alkylating agent with similar DNA-binding properties.
Cyclophosphamide: A widely used chemotherapeutic agent that also alkylates DNA.
Melphalan: An alkylating agent used in the treatment of multiple myeloma and ovarian cancer.
Uniqueness
1,4-bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane is unique due to its bicyclic structure, which imparts specific reactivity and biological activity. Its ability to form stable DNA cross-links distinguishes it from other alkylating agents, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
73387-70-9 |
|---|---|
Molecular Formula |
C17H24Cl2N2O8 |
Molecular Weight |
455.3 g/mol |
IUPAC Name |
1,4-bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane;(Z)-4-hydroxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C9H18Cl2N2.2C4H4O4/c10-1-3-12-5-7-13(9-12,4-2-11)8-6-12;2*5-3(6)1-2-4(7)8/h1-9H2;2*1-2H,(H,5,6)(H,7,8)/q+2;;/p-2/b;2*2-1- |
InChI Key |
MRIVLIZODPMSEJ-SPIKMXEPSA-L |
SMILES |
C1C[N+]2(CC[N+]1(C2)CCCl)CCCl.C(=CC(=O)[O-])C(=O)O.C(=CC(=O)[O-])C(=O)O |
Isomeric SMILES |
C1[N+]2(C[N+](C1)(CC2)CCCl)CCCl.C(=C\C(=O)[O-])\C(=O)O.C(=C\C(=O)[O-])\C(=O)O |
Canonical SMILES |
C1C[N+]2(CC[N+]1(C2)CCCl)CCCl.C(=CC(=O)[O-])C(=O)O.C(=CC(=O)[O-])C(=O)O |
Synonyms |
1,4-bis(2'-chloroethyl)-1,4--diazabicyclo(2.2.1)heptane dihydrogen dimaleate DABIS maleate NSC 262266 NSC-262666 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


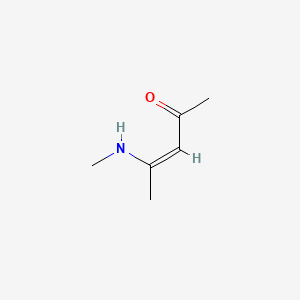
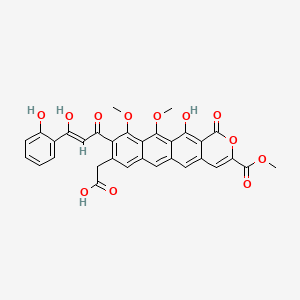


![2-{(4-{Ethyl[(3-sulfonatophenyl)methyl]amino}phenyl)[4-{ethyl[(3-sulfonatophenyl)methyl]iminio}cyclohexa-2,5-dien-1-ylidene]methyl}-5-hydroxybenzene-1-sulfonate](/img/structure/B1234082.png)
![(2E)-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-[2-(4-FLUOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE](/img/structure/B1234084.png)
